REACTION_CXSMILES
|
[C@H:1]1(C=CC=[CH:5][C@@H:3]1[OH:4])[OH:2].[CH2-:9][C:10]([CH3:12])=[O:11].ClC1C(C(OO)=[O:21])=CC=CC=1>C1(C)C=CC=CC=1>[CH:12]1[CH:10]([OH:11])[CH:9]([OH:21])[CH:1]([OH:2])[CH:3]([OH:4])[CH:5]=1
|
Name
|
cis-1,2-dihydrocatechol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@H]1(O)[C@@H](O)C=CC=C1
|
Name
|
acetonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH2-]C(=O)C
|
Name
|
acetonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH2-]C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1C(=O)OO
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(C(C(C1O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C@H:1]1(C=CC=[CH:5][C@@H:3]1[OH:4])[OH:2].[CH2-:9][C:10]([CH3:12])=[O:11].ClC1C(C(OO)=[O:21])=CC=CC=1>C1(C)C=CC=CC=1>[CH:12]1[CH:10]([OH:11])[CH:9]([OH:21])[CH:1]([OH:2])[CH:3]([OH:4])[CH:5]=1
|
Name
|
cis-1,2-dihydrocatechol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@H]1(O)[C@@H](O)C=CC=C1
|
Name
|
acetonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH2-]C(=O)C
|
Name
|
acetonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH2-]C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1C(=O)OO
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(C(C(C1O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C@H:1]1(C=CC=[CH:5][C@@H:3]1[OH:4])[OH:2].[CH2-:9][C:10]([CH3:12])=[O:11].ClC1C(C(OO)=[O:21])=CC=CC=1>C1(C)C=CC=CC=1>[CH:12]1[CH:10]([OH:11])[CH:9]([OH:21])[CH:1]([OH:2])[CH:3]([OH:4])[CH:5]=1
|
Name
|
cis-1,2-dihydrocatechol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@H]1(O)[C@@H](O)C=CC=C1
|
Name
|
acetonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH2-]C(=O)C
|
Name
|
acetonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH2-]C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1C(=O)OO
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(C(C(C1O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |